molecular formula C10H12O5 B1215585 3-Ethoxy-4-hydroxymandelic acid CAS No. 39549-22-9

3-Ethoxy-4-hydroxymandelic acid

Cat. No. B1215585
CAS RN: 39549-22-9
M. Wt: 212.2 g/mol
InChI Key: YOIZTLBZAMFVPK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxymandelic acid, also known as 3-Ethoxy-4-hydroxymandelic acid, is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-4-hydroxymandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-hydroxymandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39549-22-9

Product Name

3-Ethoxy-4-hydroxymandelic acid

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14)

InChI Key

YOIZTLBZAMFVPK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

synonyms

3-ethoxy-4-hydroxymandelic acid
3-ethoxy-p-hydroxymandelic acid
EHMA

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7 ml of THF and 16 ml of dimethylketene methyltrimethylsilylacetal as an initiator were mixed under an argon gas atmosphere, and stirred for 30 minutes. 0.64 g of tetrabutylammonium m-chlorobenzene catalyst dissolved in 1 ml of acetonitrile was added, and the mixture was stirred for 2 hours. 53.1 ml of trimethylsilyl methacrylate and 4.9 ml of 2-ethylhexyl methacrylate dissolved in 10 ml of THF were added in droplets. After performing the reaction for 2 hours, 9.8 ml of 2-ethylhexyl methacrylate dissolved in 5 ml of THF was added slowly. After performing the reaction for 3 hours, 7.6 g of 4-methoxybenzaldehyde were added to substitute the terminal end of the hydrophobic moiety. After stirring for 12 hours, 120 ml of methanol was added, heated to reflux for 6 hours, and then the solvent was removed under reduced pressures. The resulting solid was dried in a vacuum oven for 24 hours to obtain light yellow EHMA/MAA//EHMA-4-methoxylphenyl block copolymer powders.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
53.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
7.6 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzene
Quantity
0.64 g
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Ethoxyphenol (56.6, 0.401 mol, 1 eq.), glyoxylic acid (50% aqueous solution) (41.0 mL, 0.396 mol, 0.99 eq.), and distilled water (110 mL) were combined. The mixture was cooled in an ice bath, and a solution of 10% NaOH (32.2 g NaOH in 300 mL distilled water, 0.805 mol, 2 eq.) was slowly added via addition funnel. The reaction was allowed to slowly warm to room temperature, and after ˜18 hours, the solution was washed with ethyl acetate (4×250 mL), then acidified with 6N HCl until pH ˜3. NaCl was added and the product was then extracted into ethyl acetate (4×200 mL). The organic phase was washed with brine, dried over magnesium sulfate, and solvent was removed under vacuum, giving 51.8 g of intermediate 2 as a light pink solid.
Quantity
0.401 mol
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 250 ml round bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, is charged with tetrahydrofuran THF (75.6 gm), 1-trimethylsiloxy-1-methoxy-2-methylpropene (7.0 gm, 0.0402M), xylene (1.0 gm), and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution in acetonitrile). The flask is cooled to 10° C. Feed I consists of tetrahydrofuran (4.0 gm) and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution). It is added over 50 minutes. Feed II is glycidyl methacrylate (17.3 gm, 0.122M). It is started simultaneously with the start of the feed I. Feed II is added over one minute. Feed III is 2-ethylhexyl methacrylate (40.7 gm, 0.206M). Feed III is started 9 minutes after feed I has begun. Feed III is added over 30 minutes. The temperature of the flask rises to about 41.0° C. After feed I is completed the flask is cooled to 10° C. Feed IV is glycidyl methacrylate (17.1 gm, 0.120M). It is started 8 minutes after feed I is completed. Feed IV is added over 1 minute. At 70 minutes of total reaction time (11 minutes after feed IV is completed) methanol (10.0 gm) is added to the flask.
Quantity
40.7 g
Type
reactant
Reaction Step One
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Name
III
Quantity
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Type
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Reaction Step Two
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Name
III
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17.1 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
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Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six
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Quantity
0 (± 1) mol
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Reaction Step Seven
Quantity
4 g
Type
solvent
Reaction Step Eight
Quantity
7 g
Type
reactant
Reaction Step Nine
Name
tetrabutylammonium m-chlorobenzoate
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Type
reactant
Reaction Step Nine
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Name
solution
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Reaction Step Nine
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solvent
Reaction Step Nine
Quantity
1 g
Type
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Reaction Step Nine
Quantity
75.6 g
Type
solvent
Reaction Step Nine
Name
tetrabutylammonium m-chlorobenzoate
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Name
solution
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17.3 g
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II
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Reaction Step Fourteen
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Name
III
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